Cas no 37717-68-3 (Methanesulfonamide,N-[2-[ethyl(3-methylphenyl)amino]ethyl]-)

Methanesulfonamide,N-[2-[ethyl(3-methylphenyl)amino]ethyl]- structure
37717-68-3 structure
Product Name:Methanesulfonamide,N-[2-[ethyl(3-methylphenyl)amino]ethyl]-
CAS No:37717-68-3
MF:C12H20N2O2S
MW:256.364401817322
CID:309507
PubChem ID:168663
Update Time:2025-04-19

Methanesulfonamide,N-[2-[ethyl(3-methylphenyl)amino]ethyl]- Chemical and Physical Properties

Names and Identifiers

    • Methanesulfonamide,N-[2-[ethyl(3-methylphenyl)amino]ethyl]-
    • N-[2-(ETHYL-M-TOLYL-AMINO)-ETHYL]-METHANESULFONAMIDE
    • N-[2-(N-ethyl-3-methylanilino)ethyl]methanesulfonamide
    • N-[2-[ethyl(3-methylphenyl)amino]ethyl]Methanesulfonamide
    • Methanesulfonamide, N-(2-(ethyl(3-methylphenyl)amino)ethyl)-
    • N-(2-(Ethyl(m-toluidino))ethyl)methanesulphonamide
    • N-{2-[ethyl(3-methylphenyl)amino]ethyl}methanesulfonamide
    • 37717-68-3
    • UNII-73B9848APD
    • Q27266170
    • FT-0738959
    • W-110900
    • AKOS034249937
    • Methanesulfonamide, N-[2-[ethyl(3-methylphenyl)amino]ethyl]-
    • 73B9848APD
    • N-[2-[ETHYL(M-TOLUIDINO)]ETHYL]METHANESULPHONAMIDE
    • EINECS 253-639-4
    • SCHEMBL7897227
    • NS00030275
    • REBPIUGTTRIAEO-UHFFFAOYSA-N
    • N-ETHYL-N-(.BETA.-METHYLSULFONAMIDOETHYL)-M-TOLUIDINE
    • Z369318196
    • DTXSID8042135
    • N-Ethyl-N-(beta-methylsulfonamidoethyl)-m-toluidine
    • Inchi: 1S/C12H20N2O2S/c1-4-14(9-8-13-17(3,15)16)12-7-5-6-11(2)10-12/h5-7,10,13H,4,8-9H2,1-3H3
    • InChI Key: REBPIUGTTRIAEO-UHFFFAOYSA-N
    • SMILES: S(C)(NCCN(C1C=CC=C(C)C=1)CC)(=O)=O

Computed Properties

  • Exact Mass: 256.1247
  • Monoisotopic Mass: 256.12454906g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 6
  • Complexity: 311
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 57.8Ų

Experimental Properties

  • PSA: 58.2
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